6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione
Description
Properties
IUPAC Name |
6-methyl-2,5-dihydro-1H-pyrrolo[3,4-c]pyridine-3,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-4-2-5-3-9-7(11)6(5)8(12)10-4/h2H,3H2,1H3,(H,9,11)(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHQTKXYVUEONP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)NC2)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344370 | |
| Record name | 6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89159-34-2 | |
| Record name | 6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives under controlled conditions. For instance, the reaction of 2-aminopyridine with acetic anhydride can yield the desired compound through a series of intermediate steps involving cyclization and oxidation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently. The scalability of these methods is crucial for producing the compound in large quantities for research and pharmaceutical applications .
Chemical Reactions Analysis
Key Reaction Pathways
The compound undergoes oxidation at the methyl group and reduction at the carbonyl functionalities:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Oxidation | KMnO₄ (acidic or basic medium) | Carboxylic acid derivatives | Methyl group oxidizes to -COOH |
| Reduction | LiAlH₄ (anhydrous ether) | Secondary alcohols or amines | Selective reduction of carbonyl groups |
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Oxidation Example : Treatment with acidic KMnO₄ converts the 6-methyl group into a carboxylic acid, forming 6-carboxy-pyrrolo[3,4-c]pyridine-3,4-dione.
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Reduction Example : LiAlH₄ reduces the 3,4-dione groups to diols or amine derivatives depending on reaction duration.
Electrophilic and Nucleophilic Substitution
The compound participates in substitution reactions at reactive positions:
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Nucleophilic Substitution | NaH/DMF with alkyl halides | N-alkylated derivatives | 65–85% |
| Electrophilic Substitution | HNO₃/H₂SO₄ (nitration) | Nitro-substituted derivatives | 50–70% |
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N-Alkylation : Reacts with alkyl halides in the presence of NaH to introduce substituents at the pyrrole nitrogen, enhancing solubility for pharmaceutical applications.
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Nitration : Nitration occurs preferentially at the 5-position of the pyridine ring, yielding nitro derivatives used in further synthetic modifications.
Functional Group Transformations
The dione moiety facilitates condensation and cycloaddition reactions:
| Reaction Type | Reagents/Conditions | Products | Applications |
|---|---|---|---|
| Condensation | Aldehydes/ketones (acidic) | Schiff base adducts | Precursors for bioactive molecules |
| Diels-Alder | Dienes (heat, toluene) | Polycyclic adducts | Material science applications |
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Schiff Base Formation : Condensation with aromatic aldehydes generates Schiff bases, which show enhanced antidiabetic activity in vitro .
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Cycloaddition : Reacts with dienes under thermal conditions to form bridged polycyclic structures, useful in optoelectronic material synthesis.
Mechanistic Insights
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Oxidation Mechanism : The methyl group undergoes radical-mediated oxidation to form carboxylic acids, confirmed via ESR spectroscopy.
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Nucleophilic Substitution : The pyrrole nitrogen’s lone pair facilitates SN² reactions with alkyl halides, as shown by kinetic studies.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 6-methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione exhibit potent anticancer properties. For instance, studies have shown that certain analogs can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects. It is believed to mitigate oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental models have demonstrated that it can enhance cognitive function and reduce neuroinflammation.
Antimicrobial Properties
this compound has shown antimicrobial activity against various pathogens. Its derivatives have been synthesized and tested against bacterial strains, indicating potential use as a lead compound in developing new antibiotics.
Agrochemicals
The compound's structure allows for modifications that can enhance herbicidal and fungicidal properties. Research has focused on synthesizing derivatives that exhibit selective toxicity towards weeds while being safe for crops. These developments are crucial in sustainable agriculture practices to reduce reliance on broad-spectrum herbicides.
Material Science
Polymer Chemistry
In material science, this compound is explored for its potential as a monomer in polymer synthesis. Its ability to form stable bonds can lead to the development of new materials with desirable mechanical and thermal properties.
Nanotechnology
The compound has also been investigated in nanotechnology applications. Its derivatives can be utilized in the fabrication of nanoparticles for drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents.
Case Studies
Mechanism of Action
The mechanism of action of 6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its biological effects .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Pyrrolo[3,4-c]pyridine-dione derivatives vary in substituent type, position, and ring fusion patterns, leading to distinct physicochemical and pharmacological profiles. Key examples include:
*Inference based on methyl group’s lipophilic contribution.
Key Observations :
- Ring Fusion and Complexity : Tricyclic derivatives (e.g., 6a–d) exhibit higher molecular weights and melting points compared to bicyclic analogs, likely due to increased rigidity and intermolecular interactions .
- Substituent Effects : Electron-withdrawing groups (e.g., chloro in 6b) increase melting points and reduce solubility, while methoxy groups (6c) lower melting points, suggesting enhanced molecular flexibility .
- Bioisosteric Replacements : In antitubercular compounds, replacing ester moieties with methyl oxadiazole improves metabolic stability and plasma exposure .
Antidiabetic Activity
4-Substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives (e.g., phenoxy-substituted analogs) stimulate glucose uptake in muscle and fat cells at 0.3–100 µM concentrations. The 4-phenoxy group enhances insulin sensitivity, with activity dependent on substituent electronic properties .
Antiviral Activity (HIV-1 Integrase Inhibition)
Tricyclic pyrrolo[3,4-c]pyridine derivatives (e.g., 2-(3-chloro-4-fluorobenzyl)-7-hydroxy-1,3,6-triones) inhibit HIV-1 integrase with IC₅₀ values of 6–22 µM.
Antitubercular Activity
Pyrrolo[3,4-c]pyridine-1,3-dione derivatives (e.g., compound 5h) target Mycobacterium tuberculosis QcrB (cytochrome bc₁ complex), with MIC₉₀ < 0.156 µM. Structural optimization (e.g., methyl oxadiazole substitution) addresses pharmacokinetic challenges, though in vivo clearance remains a hurdle .
Biological Activity
6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione is a heterocyclic compound featuring a fused pyrrole and pyridine ring system. Its unique structure has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the cyclization of 2-aminopyridine with acetic anhydride under controlled conditions, leading to the desired compound through intermediate steps involving cyclization and oxidation .
Key Chemical Reactions
- Oxidation : Converts the compound into more complex derivatives.
- Reduction : Modifies functional groups on the pyridine ring.
- Substitution : Electrophilic and nucleophilic substitutions introduce different substituents onto the pyridine ring.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes or receptors involved in various disease processes. For instance, it has been noted for its potential to suppress apoptosis effectively by inhibiting caspase-3, a key enzyme in the apoptosis pathway .
Biological Activity Profile
The compound exhibits a range of biological activities that can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antitumor Activity | Inhibits cancer cell proliferation through modulation of signaling pathways. |
| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines. |
| Apoptosis Regulation | Suppresses apoptosis via caspase inhibition, potentially useful in neuroprotection. |
Case Studies and Research Findings
Recent studies have highlighted the compound's promising therapeutic potential:
- Antitumor Effects : Research demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 0.25 µM to 0.78 µM in different assays .
- Mechanism of Action : The compound's mechanism involves binding to specific receptors or enzymes that are critical in tumor growth and survival pathways. This binding disrupts normal cellular functions leading to cell death .
- Comparative Studies : When compared with similar compounds like 1H-Pyrazolo[3,4-b]pyridine, this compound showed enhanced activity due to its unique substitution pattern which affects its reactivity and binding affinity .
Q & A
Q. How can researchers align studies on this compound with broader theoretical frameworks (e.g., heterocyclic reactivity or drug design principles)?
- Integration : Position the compound within the context of maleimide-fused heterocycles, emphasizing its electron-deficient core for nucleophilic attack or [4+2] cycloadditions .
- Hypothesis Testing : Design experiments to probe predicted reactivity (e.g., Diels-Alder reactions with dienes) and compare results to computational models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
